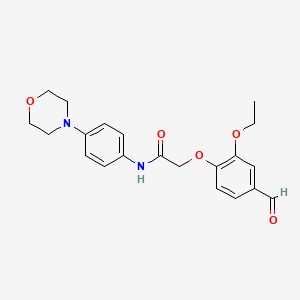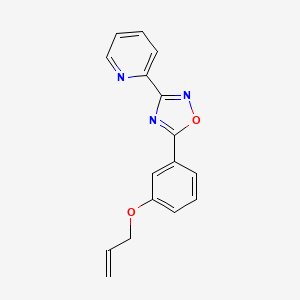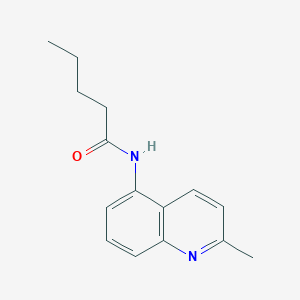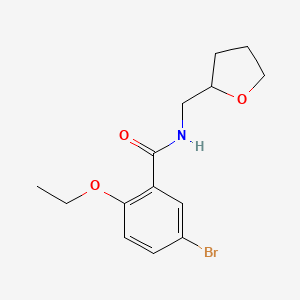![molecular formula C26H22N4O3 B4401641 N~3~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4401641.png)
N~3~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Descripción general
Descripción
N~3~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide typically involves multiple steps, including the formation of the quinoxaline ring and the subsequent attachment of the pyrrolidine and phenyl groups. One common method involves the condensation of 2-nitroanilines with vicinal diols in the presence of an iron catalyst, such as the Knölker complex, which facilitates the transfer hydrogenation process . This method is advantageous as it does not require external redox reagents or additional bases, and water is the sole byproduct.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while optimizing reaction conditions to ensure high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~3~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The phenyl and pyrrolidine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the quinoxaline ring could produce a dihydroquinoxaline compound.
Aplicaciones Científicas De Investigación
N~3~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Due to its structural similarity to known pharmacologically active compounds, it is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It can be used in the development of organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of N3-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit various pharmacological effects.
Phenyl-substituted compounds: Molecules with phenyl groups that are widely studied for their chemical and biological properties.
Uniqueness
N~3~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is unique due to its combination of a quinoxaline moiety, a pyrrolidine ring, and a phenyl group, which together confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-(2-methoxy-5-quinoxalin-2-ylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-33-24-12-11-17(23-15-27-20-9-5-6-10-21(20)28-23)13-22(24)29-26(32)18-14-25(31)30(16-18)19-7-3-2-4-8-19/h2-13,15,18H,14,16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFYWRZBGJRZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401567.png)
![[3-[(2-Methoxyphenyl)methylcarbamoyl]phenyl] acetate](/img/structure/B4401570.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4401579.png)
![(4-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol](/img/structure/B4401584.png)

![2,2-dimethyl-N-[(2-methylquinolin-5-yl)carbamothioyl]propanamide](/img/structure/B4401616.png)
![4-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B4401626.png)

![Methyl 2-[benzyl-(4-fluorophenyl)sulfonylamino]acetate](/img/structure/B4401638.png)
![1-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4401642.png)
![N-cyclohexyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4401649.png)
![2-fluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B4401659.png)
